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Compound of Interest

Compound Name: 2-phenylacetonitrile

Cat. No.: B1602554

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
synthesis of phenobarbital, a widely used anticonvulsant and sedative, starting from 2-
phenylacetonitrile (also known as benzyl cyanide). The synthesis is a multi-step process
involving the formation of a key intermediate, diethyl phenylethylmalonate, followed by a
condensation reaction with urea to form the final barbiturate ring system.

Synthetic Pathway Overview

The synthesis of phenobarbital from 2-phenylacetonitrile can be conceptually divided into
three primary stages:

o Carbethoxylation of 2-Phenylacetonitrile: The active methylene group of 2-
phenylacetonitrile is first reacted with a carboxylating agent, such as diethyl carbonate, in
the presence of a strong base. This step is crucial for creating the diethyl phenylmalonate
intermediate.[1][2]

« Ethylation of Diethyl Phenylmalonate: An ethyl group is introduced at the a-carbon position of
the diethyl phenylmalonate. This is an alkylation reaction, typically carried out using an ethyl
halide (e.g., ethyl bromide) and a base like sodium ethoxide.[1][2][3]
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e Cyclocondensation with Urea: The resulting diethyl phenylethylmalonate undergoes a
condensation reaction with urea in the presence of a strong base, such as sodium methoxide
or sodium ethoxide, to form the heterocyclic ring of phenobarbital.[1][4]

Logical Workflow of the Synthesis

Caption: Overall workflow for phenobarbital synthesis.

Detailed Chemical Synthesis Pathway

The following diagram illustrates the chemical transformations from the starting material to the
final product.

Caption: Chemical reaction pathway for phenobarbital.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of phenobarbital.
Yields can vary significantly based on reaction conditions, purity of reagents, and procedural

execution.
Synthesis Step Product Reported Yield Reference
Ethylation of Diethyl Diethyl
90.92% [3]
Phenylmalonate Ethylphenylmalonate
Cyclocondensation of
Diethyl _
Phenobarbital 17.45% [1][4]
Ethylphenylmalonate
with Urea

Note: The 17.45% vyield for the final step was achieved under specific conditions where urea
was added to sodium methoxide before the addition of diethyl ethylphenylmalonate.[1][4]

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the
synthesis of phenobarbital.
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Protocol 1: Synthesis of Diethyl Phenylmalonate from 2-
Phenylacetonitrile

This step involves the reaction of 2-phenylacetonitrile with diethyl carbonate in the presence

of a strong base like sodium amide or sodium ethoxide.[1][5]

Materials:

2-Phenylacetonitrile (Benzyl Cyanide)
Diethyl Carbonate

Sodium Ethoxide (or Sodium Amide)
Anhydrous Toluene (or other suitable solvent)
Hydrochloric Acid (for workup)

Diethyl Ether

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux
condenser, and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous
ethanol.

Remove the ethanol under reduced pressure to obtain dry sodium ethoxide powder.

Add anhydrous toluene to the flask, followed by the dropwise addition of a mixture of 2-
phenylacetonitrile and diethyl carbonate over a period of 1-2 hours while maintaining the
temperature at 80-90°C.

After the addition is complete, continue to heat the mixture under reflux for an additional 2-3
hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

Acidify the aqueous layer with dilute hydrochloric acid to a pH of 4-5.
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Extract the product with diethyl ether (3 x 100 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain crude diethyl phenylmalonate.

Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Diethyl Ethylphenylmalonate
(Ethylation)

This protocol is adapted from a patented procedure for the ethylation of diethyl

phenylmalonate.[3]

Materials:

Diethyl Phenylmalonate

Sodium Ethoxide-Ethanol Solution

Ethyl Bromide

Sulfuric Acid (for neutralization)

Brine Solution

Procedure:

To a reaction vessel containing diethyl phenylmalonate, add a sodium ethoxide-ethanol
solution.

Maintain the temperature at 50-60°C for 2 hours. During this time, slowly remove ethanol
under normal pressure.

Once ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, maintaining the
reaction temperature at 55-65°C.

After the addition is complete, increase the temperature to 75-100°C and maintain for 6
hours to complete the reaction.
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e Remove any unreacted ethyl bromide by distillation under normal pressure.
e Cool the mixture and neutralize it by adding sulfuric acid until the pH reaches 4-5.

e Wash the mixture with a brine solution. The organic layer is the desired product, diethyl
phenylethylmalonate. A reported yield for this step is 90.92% with a purity of 96.37%.[3]

Protocol 3: Synthesis of Phenobarbital
(Cyclocondensation)

This protocol is based on a general method for barbiturate synthesis, with conditions optimized
for phenobarbital.[1][4]

Materials:

Diethyl Ethylphenylmalonate

Urea (dry)

Sodium Methoxide

Absolute Methanol

Hydrochloric Acid (concentrated)
Procedure:

In a round-bottom flask fitted with a reflux condenser, dissolve clean sodium metal in

absolute methanol to prepare a fresh solution of sodium methoxide.
o To the sodium methoxide solution, add dry urea and stir until it dissolves.
o Slowly add diethyl ethylphenylmalonate to the urea-sodium methoxide mixture.

o Heat the mixture to reflux for 7-8 hours. A solid precipitate (the sodium salt of phenobarbital)
should form.

 After the reaction is complete, distill off the excess methanol.
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e To the residue, add a suitable volume of warm water (approx. 50°C) to dissolve the solid.

e While stirring vigorously, acidify the solution with concentrated hydrochloric acid.
Phenobarbital will precipitate out of the solution.

e Cool the mixture in an ice bath to maximize precipitation.

o Collect the solid product by vacuum filtration on a Buchner funnel.

o Wash the collected solid with cold water to remove any inorganic impurities.

e Dry the product in an oven at 100-110°C.

e The crude phenobarbital can be further purified by recrystallization from ethanol/water. The
reported yield for this optimized procedure is 17.45%.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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